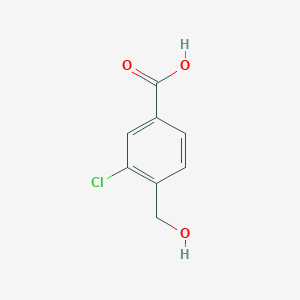

3-Chloro-4-(hydroxymethyl)benzoic acid

Beschreibung

Significance of Carboxylic Acid, Halogen, and Hydroxymethyl Functionalities in Molecular Design

The carboxylic acid group (-COOH) is a vital component in drug design and biochemistry. researchgate.netnih.gov Its acidity and ability to form strong electrostatic interactions and hydrogen bonds often make it a critical determinant in how a molecule interacts with biological targets. researchgate.netnih.gov The presence of a carboxylic acid can enhance a molecule's water solubility and modulate its absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com This functional group is a cornerstone in a vast number of marketed drugs, including anti-inflammatory agents and antibiotics. nih.gov

Halogen substituents , such as the chloro group (-Cl), are frequently incorporated into molecular designs to enhance therapeutic profiles. researchgate.net Historically used to exploit their steric bulk, it is now recognized that halogens actively participate in stabilizing interactions, most notably through halogen bonding—a non-covalent interaction with Lewis bases. researchgate.netnih.gov This can enhance binding affinity and selectivity for a biological target. nih.gov Furthermore, the introduction of a halogen can modulate a molecule's lipophilicity, conformation, and metabolic stability. researchgate.netslideshare.net

The hydroxymethyl group (-CH2OH) , a primary alcohol, also plays a crucial role in molecular design. wikipedia.org Its introduction can lead to significant changes in physical and chemical properties, often increasing hydrophilicity and water solubility. nih.gov The hydroxymethyl group can enhance a drug's interaction with its target active site through hydrogen bonding and can serve as a versatile synthetic intermediate for further molecular modifications. nih.gov In some cases, metabolites containing a hydroxymethyl group are found to be as active as, or even more active than, the parent drug. nih.gov

Table 1: Significance of Individual Functional Groups in Molecular Design

| Functional Group | Key Roles and Significance |

|---|---|

| Carboxylic Acid | Key for drug-target interactions via hydrogen bonds and ion pairing; enhances water solubility; modulates pharmacokinetic properties. numberanalytics.comresearchgate.netnih.gov |

| Halogen (Chloro) | Enhances binding affinity through halogen bonding; modulates lipophilicity and metabolic stability; provides steric bulk. researchgate.netnih.govslideshare.net |

| Hydroxymethyl | Increases water solubility; enhances target interaction via hydrogen bonding; serves as a synthetic handle for further modification. nih.govhyphadiscovery.com |

Overview of Aromatic Carboxylic Acids as Fundamental Building Blocks in Synthetic Strategies

Aromatic carboxylic acids are among the most versatile building blocks in organic synthesis. enamine.net Their inherent reactivity and the stability of the aromatic ring make them foundational materials for constructing more complex molecules. openaccessjournals.com They are pivotal in the synthesis of a wide range of pharmaceuticals, polymers, dyes, and agrochemicals. openaccessjournals.comijrar.orgnumberanalytics.com

In materials science, aromatic carboxylic acids are used to create advanced polymers and metal-organic frameworks (MOFs). ijrar.orgmdpi.com The carboxylic acid groups can coordinate with metal ions to form highly ordered, porous structures with applications in gas storage and catalysis. mdpi.com In medicinal chemistry, these compounds are precursors for a multitude of drugs, where the aromatic ring may anchor the molecule to a receptor site while the carboxylic acid provides a key interaction point. numberanalytics.com The development of catalytic asymmetric reactions using carboxylic acids as substrates is an emerging field, highlighting their importance in synthesizing chiral molecules, which are crucial in the pharmaceutical industry. acs.org

Contextualization of 3-Chloro-4-(hydroxymethyl)benzoic acid within the Landscape of Functionalized Aromatic Compounds

This compound is a multifuntionalized aromatic compound that embodies the principles of strategic molecular design. It integrates the distinct chemical properties of a carboxylic acid, a halogen, and a hydroxymethyl group onto a stable benzene (B151609) scaffold. While specific, large-scale applications of this particular molecule are not extensively documented in mainstream literature, its structure suggests significant potential as a specialized building block or intermediate in the synthesis of complex target molecules, such as those for pharmaceutical or agrochemical screening. nih.gov

The compound's structure is a clear example of a substituted benzoic acid, a class of molecules central to organic synthesis. wikipedia.org The interplay of its functional groups—the acidic and polar carboxylic acid, the lipophilic and electronegative chlorine atom, and the hydrogen-bonding hydroxymethyl group—creates a unique chemical entity with a specific profile of reactivity and potential for intermolecular interactions. Its value lies in its potential as a precursor, for instance, in the synthesis of more complex structures where each functional group can be selectively addressed or utilized. A related compound, 3-Chloro-4-hydroxybenzaldehyde, is noted as a pharmaceutical and chemical synthesis intermediate, suggesting a similar role for this compound. guidechem.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₃ uni.lu |

| Molecular Weight | 186.59 g/mol |

| Monoisotopic Mass | 186.00838 Da uni.lu |

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)CO uni.lu |

| InChI Key | FPXVJBXREBFMGY-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXVJBXREBFMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4 Hydroxymethyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3-Chloro-4-(hydroxymethyl)benzoic acid, the primary strategic disconnections involve the functional group interconversions (FGI) of the carboxylic acid and hydroxymethyl moieties.

Two principal disconnection approaches are considered:

Disconnection of the C-O bond in the hydroxymethyl group: This is the most direct approach, identifying the hydroxymethyl group as a reduced aldehyde. This disconnection points to 3-chloro-4-formylbenzoic acid as a key late-stage precursor. The synthesis is simplified to the selective reduction of an aldehyde in the presence of a carboxylic acid and an aryl chloride. biosynth.com

Disconnection of the C-C bond of the carboxylic acid: This strategy involves identifying the carboxylic acid as an oxidized methyl or aldehyde group. This leads to precursors such as 2-chloro-4-methylbenzyl alcohol or 5-chloro-4-methylbenzaldehyde . This pathway requires a regioselective oxidation as a key step.

A third strategy involves disconnecting the C-Cl bond, which suggests a late-stage chlorination of a precursor like 4-(hydroxymethyl)benzoic acid . However, controlling the regioselectivity of this halogenation can be challenging due to the directing effects of the existing substituents.

These analyses suggest that the most efficient synthetic routes will likely originate from starting materials that already possess the desired carbon skeleton and require only functional group manipulations.

Direct and Indirect Synthetic Pathways

Based on the retrosynthetic analysis, several pathways can be devised, utilizing a range of chemical reactions to install the required functional groups with high regioselectivity.

This approach typically focuses on building the desired functionality from a simpler, substituted toluene (B28343) derivative. A plausible pathway starts with 3-chloro-4-methylbenzoic acid . The key step is the selective halogenation of the methyl group, followed by hydrolysis to yield the hydroxymethyl group.

The process involves:

Free-Radical Bromination: The methyl group of 3-chloro-4-methylbenzoic acid is converted to a bromomethyl group using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.

Hydrolysis: The resulting 3-chloro-4-(bromomethyl)benzoic acid is then hydrolyzed, typically under basic conditions, to replace the bromine atom with a hydroxyl group, affording the final product.

Alternatively, direct chlorination using chlorine gas under UV light can be used, but this method can be less selective and may lead to the formation of dichlorinated and trichlorinated byproducts. google.com

Oxidation and reduction reactions are fundamental to interconverting functional groups and represent the most direct routes to this compound.

Reduction of a Formyl Precursor: The most prominent strategy involves the selective reduction of 3-chloro-4-formylbenzoic acid . biosynth.com The aldehyde group is more reactive towards reducing agents than the carboxylic acid.

| Reducing Agent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695), 0°C to room temperature | High selectivity for reducing the aldehyde over the carboxylic acid. |

| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Stronger reducing agent, may require protection of the carboxylic acid group. |

Oxidation of a Toluene Precursor: A complementary strategy involves the oxidation of a suitable methyl-substituted precursor. For example, starting from 2-chloro-5-nitrotoluene , the nitro group can be reduced to an amine, which is then diazotized and hydrolyzed to a hydroxyl group. The methyl group can then be oxidized to a carboxylic acid. However, direct oxidation of a methyl group to a carboxylic acid in the presence of a hydroxymethyl group is difficult to control as the hydroxymethyl group is also susceptible to oxidation. A more controlled approach is the oxidation of an aldehyde, as seen in the Cannizzaro reaction, where an aldehyde disproportionates into an alcohol and a carboxylic acid. rsc.org

Achieving the correct 1,3,4-substitution pattern on the benzene (B151609) ring is critical. The synthesis often begins with a precursor where the relative positions of at least two groups are already established.

A common strategy starts with p-toluic acid (4-methylbenzoic acid). The carboxylic acid and methyl groups are ortho-, para-directing. To achieve the desired 3-chloro substitution, a chlorination reaction is performed. The steric hindrance from the methyl group and the electronic activation favor the introduction of chlorine at the position ortho to the methyl group and meta to the carboxylic acid, yielding 3-chloro-4-methylbenzoic acid . This precursor can then be advanced to the final product as described in the sections above.

Carbonylation reactions provide a method for introducing the carboxylic acid group directly onto the aromatic ring. This pathway could start from a dihalogenated precursor such as 4-bromo-1-chloro-2-(hydroxymethyl)benzene .

The synthesis would proceed via a palladium-catalyzed carbonylation reaction. In this process, the aryl bromide is treated with carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method constructs the carboxylic acid functionality with high efficiency, although it requires specialized equipment to handle carbon monoxide gas.

Precursor Chemistry and Starting Material Selection

The choice of starting material is paramount for an efficient synthesis. The ideal precursor is commercially available, inexpensive, and possesses a substitution pattern that simplifies the subsequent chemical transformations.

| Precursor Name | Chemical Structure | Rationale for Selection |

| 3-Chloro-4-formylbenzoic acid | C₈H₅ClO₃ | This is an advanced precursor that only requires a single, selective reduction step to yield the target compound. biosynth.com |

| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | The correct substitution pattern is already in place. The synthesis requires the selective functionalization of the methyl group. |

| p-Toluic acid | C₈H₈O₂ | A common and inexpensive starting material. It allows for the regioselective introduction of the chlorine atom at the desired position. |

| 4-(Hydroxymethyl)benzoic acid | C₈H₈O₃ | A potential precursor for a late-stage chlorination reaction, although controlling the regioselectivity can be a challenge. sigmaaldrich.com |

The selection is often a trade-off between the cost of the starting material and the number and complexity of the synthetic steps required to reach the final product.

Conversion from 3-Chloro-4-methylbenzoic acid methyl ester

The conversion of 3-chloro-4-methylbenzoic acid methyl ester to this compound involves the selective oxidation of the benzylic methyl group to a hydroxymethyl group, followed by the hydrolysis of the methyl ester.

The initial and critical step is the selective oxidation of the methyl group. This transformation is challenging due to the potential for over-oxidation to the corresponding aldehyde or carboxylic acid. A common approach involves a two-step process: benzylic bromination followed by hydrolysis. The methyl group is first brominated using a reagent like N-bromosuccinimide (NBS) under photochemical or thermal conditions to form 4-(bromomethyl)-3-chlorobenzoic acid methyl ester. chegg.com Subsequent hydrolysis of the resulting benzylic bromide, for instance, using aqueous sodium hydroxide (B78521), yields the desired hydroxymethyl group.

Direct oxidation of the benzylic C-H bond is a more atom-economical approach. masterorganicchemistry.com Various catalytic systems have been developed for this purpose. For instance, hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) can facilitate benzylic oxidations. masterorganicchemistry.com Another method employs bis(methanesulfonyl) peroxide as an oxidant, which can selectively monooxygenate primary benzylic C-H bonds to form benzylic mesylates, which are then hydrolyzed to the alcohol. acs.orgnih.gov

The final step in this synthetic route is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification. chemspider.com

Related Transformations from Chloromethylated Benzoic Acid Derivatives

An alternative synthetic pathway starts from a pre-functionalized chloromethylated benzoic acid derivative. A key starting material for this route is 4-(chloromethyl)-3-chlorobenzoic acid. The synthesis of this intermediate can be achieved through the chlorination of 4-methyl-3-chlorobenzoic acid. prepchem.com

Once the chloromethyl derivative is obtained, the conversion to the hydroxymethyl group is typically a straightforward hydrolysis reaction. This can be accomplished by treating the chloromethyl compound with an aqueous base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion displaces the chloride ion.

Another related transformation involves the direct oxidation of benzyl (B1604629) chlorides or bromides to the corresponding benzoic acids using hydrogen peroxide with a sodium tungstate (B81510) catalyst and a phase-transfer agent, which offers an environmentally safer route. organic-chemistry.org While this method leads to the carboxylic acid at the benzylic position, it highlights the reactivity of the chloromethyl group towards oxidation.

Reaction Optimization and Process Intensification

Optimizing the synthesis of this compound is crucial for improving yield, selectivity, and economic viability. This involves a detailed investigation of catalytic systems, reaction media, and process parameters.

The choice of catalyst is paramount for the selective oxidation of the benzylic C-H bond. Transition metal catalysts, including those based on copper, cobalt, chromium, and manganese, are often employed for benzylic oxidations due to their cost-effectiveness and recyclability. mdpi.comnih.gov Ruthenium-based catalysts have also shown high activity for benzylic C-H oxidation, sometimes even in aqueous media at room temperature. nih.govorganic-chemistry.org Iron complexes are another area of interest for the catalytic hydroxylation of aromatic compounds. rsc.org

For benzylic oxidations, N-hydroxyimides, such as N-hydroxyphthalimide (NHPI), have emerged as promising organocatalysts. nih.gov These can be used in conjunction with a metal co-catalyst, often in minute quantities, to enhance efficiency. nih.gov

Ligand design plays a crucial role in tuning the reactivity and selectivity of metal catalysts. For instance, in copper-catalyzed oxidations, the use of specific ligands can prevent over-oxidation and improve the yield of the desired alcohol. The design of chiral ligands can even lead to enantioselective benzylic hydroxylations. acs.org

Interactive Data Table: Comparison of Catalytic Systems for Benzylic Oxidation

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Key Advantages |

| RuO2 on CeO2 | TBHP | Water | Room Temp | High efficiency in water. mdpi.com |

| CuCl2·2H2O/BQC | aq. TBHP | Water | - | Water-soluble catalyst system. mdpi.com |

| Iron Complex | H2O2 | - | - | Utilizes a common and green oxidant. rsc.org |

| NHSI/Fe(NO3)3 | O2 | PhCN | 90 | Recyclable organocatalyst, low metal loading. nih.gov |

| Oxodiperoxo Molybdenum | H2O2 | Water | - | Green oxidant, no external base needed. organic-chemistry.orgorganic-chemistry.org |

Note: TBHP = tert-Butyl hydroperoxide, BQC = unspecified ligand, NHSI = N-hydroxysuccinimide

The choice of solvent can significantly influence the rate and selectivity of benzylic oxidation reactions. The polarity of the solvent is a key factor. For instance, in the oxidation of substituted toluenes, a change in solvent polarity can alter the reaction mechanism. acs.org The use of polar solvents can stabilize charged intermediates, potentially accelerating the reaction rate. However, in some cases, non-polar solvents are preferred to minimize side reactions. acs.org

Reaction media engineering also involves exploring novel solvent systems. For example, solvent-free reaction conditions are a key aspect of green chemistry, reducing waste and simplifying product isolation. mdpi.com The use of water as a solvent is highly desirable from an environmental perspective, and several catalytic systems have been developed to operate efficiently in aqueous media. organic-chemistry.org

Temperature is a critical parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of byproducts due to over-oxidation. rsc.org For instance, in TBHP-promoted oxidations, a lower temperature can be detrimental to the reaction rate and yield. rsc.org Therefore, careful optimization of the reaction temperature is necessary to achieve a balance between reaction speed and product selectivity.

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents like oxygen. Operating at elevated pressures can increase the concentration of the dissolved gas, thereby enhancing the reaction rate. However, traditional aerobic oxidations often require high temperatures and pressures, which can be hazardous. nih.gov Modern approaches aim to use synergistic catalyst systems that allow for efficient oxidation under milder pressure conditions. nih.gov

Interactive Data Table: Effect of Temperature on Benzylic Oxidation

| Substrate | Oxidant | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Ethylbenzene | TBHP | None | 130 | - | rsc.org |

| Ethylbenzene | TBHP | None | 100 | 51 | rsc.org |

| Alkylarenes | O2 | NHSI/Fe(NO3)3 | 90 | High | nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. numberanalytics.com Key aspects include the use of renewable resources, safer solvents, and energy-efficient methods. numberanalytics.comwjpmr.comepitomejournals.com

One of the primary goals of green chemistry is to replace hazardous reagents and solvents with safer alternatives. epitomejournals.commdpi.com This includes using environmentally benign oxidants like hydrogen peroxide or molecular oxygen in place of stoichiometric heavy metal oxidants. organic-chemistry.orgorganic-chemistry.orgnih.gov The use of water as a solvent is a significant step towards greener synthesis. organic-chemistry.org

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher atom economy and under milder conditions. pnas.org The development of recyclable catalysts, such as some organocatalysts and heterogenized metal catalysts, further enhances the green credentials of a synthetic process. nih.gov

Solvent-free reaction conditions, where possible, eliminate the need for solvents altogether, reducing waste and simplifying purification. mdpi.com Additionally, energy efficiency is a key consideration, with methods like microwave-assisted or photochemical reactions sometimes offering faster and more energy-efficient alternatives to conventional heating. wjpmr.com

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are fundamental metrics for evaluating the "greenness" of a chemical synthesis. nih.govmdpi.com Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov An ideal reaction would have an atom economy of 100%, meaning no atoms are wasted as byproducts. walisongo.ac.id

The E-Factor, developed by Roger Sheldon, provides a broader measure of a process's environmental impact by quantifying the total weight of waste generated per kilogram of product. sheldon.nlresearchgate.net This includes not only byproducts but also solvent losses, spent catalysts, and other process aids. sheldon.nl A lower E-Factor signifies a more environmentally friendly process. researchgate.net

Modern synthetic strategies aim to improve these metrics by employing catalytic methods. For instance, the direct oxidation of a methyl group on an aromatic ring to a hydroxymethyl group using a selective catalyst would be a more atom-economical approach.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound based on Green Metrics

| Synthetic Route | Description | Potential Atom Economy | Estimated E-Factor |

| Traditional Multi-Step | Involves steps like chlorination, side-chain bromination, and hydrolysis, using stoichiometric reagents. | Low | High (significant byproduct and solvent waste) |

| Catalytic Oxidation | Direct oxidation of the methyl group of 3-chloro-4-methylbenzoic acid using a selective catalyst and a green oxidant like H₂O₂. | High | Low (minimal byproducts, potential for catalyst and solvent recycling) |

| Biocatalytic Oxidation | Enzymatic hydroxylation of the methyl group of a suitable precursor. | Very High | Very Low (reactions in aqueous media, biodegradable catalyst) |

This table is illustrative and based on general principles of organic synthesis, as specific process data for this compound is not publicly available.

Biocatalytic Approaches to Aromatic Functionalization

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and efficient transformations under mild conditions. nih.gov Enzymes, as biocatalysts, can perform specific functionalizations on complex molecules without the need for protecting groups, which simplifies synthetic routes and reduces waste.

For the synthesis of this compound, a key transformation would be the selective hydroxylation of the methyl group of a precursor like 3-chloro-4-methylbenzoic acid. Several classes of enzymes are known to catalyze such reactions on aromatic compounds.

Monooxygenases : Enzymes like toluene monooxygenases (T4MO) are known to hydroxylate toluene and other substituted benzenes. nih.gov These enzymes could potentially be engineered to selectively oxidize the methyl group of a chlorinated benzoic acid derivative.

Peroxygenases : Unspecific peroxygenases (UPOs) are versatile biocatalysts that can hydroxylate a wide range of aromatic compounds using hydrogen peroxide as the oxidant. rsc.org A UPO from Aspergillus brasiliensis has shown activity on various substituted benzenes, and its selectivity between aromatic and benzylic hydroxylation can be influenced by the substituents on the aromatic ring. rsc.org

Phenol (B47542) Hydroxylases : While typically involved in ring hydroxylation, some phenol hydroxylases have been shown to catalyze successive hydroxylations of benzene and toluene. researchgate.net

The application of these biocatalysts could enable a direct and selective synthesis of this compound from a readily available precursor in an aqueous environment, which would be a significant improvement over traditional chemical methods.

Table 2: Potential Biocatalysts for Aromatic Functionalization

| Enzyme Class | Example | Substrate(s) | Potential Application in Synthesis |

| Monooxygenases | Toluene Monooxygenase (T4MO) | Toluene, substituted benzenes nih.gov | Selective hydroxylation of the methyl group of 3-chloro-4-methylbenzoic acid. |

| Peroxygenases | Unspecific Peroxygenase (UPO) | Substituted benzenes rsc.org | Direct oxidation of a suitable aromatic precursor to introduce the hydroxymethyl group. |

| Phenol Hydroxylases | Phenol hydroxylase from Arthrobacter sp. | Benzene, toluene researchgate.net | Potential for engineered variants to perform specific hydroxylation on substituted benzoic acids. |

Sustainable Reagent and Solvent Selection

In the context of synthesizing this compound, a key step is the oxidation of a methyl group. Traditional oxidation reactions often employ stoichiometric amounts of heavy metal oxidants (e.g., chromium or manganese compounds), which are toxic and generate hazardous waste. Sustainable alternatives include:

Molecular Oxygen : Utilizing oxygen from the air as the primary oxidant is an ideal green solution, as the only byproduct is water. wipo.int Continuous-flow reactors can enhance the safety and efficiency of reactions involving gaseous reagents like oxygen. wipo.int

Hydrogen Peroxide : H₂O₂ is another excellent green oxidant, as its decomposition product is water. Its use in catalytic amounts with a selective catalyst can provide a clean and efficient oxidation process. mdpi.com

The selection of solvents is equally important. Many traditional organic solvents are volatile, flammable, and toxic. The principles of green chemistry advocate for their replacement with more benign alternatives.

Water : As a solvent, water is non-toxic, non-flammable, and readily available. Performing reactions in aqueous media, especially with water-soluble catalysts or in biphasic systems, can significantly improve the environmental profile of a synthesis. mdpi.com

Supercritical Fluids : Supercritical CO₂ is a non-toxic and non-flammable solvent that allows for easy product separation by simple depressurization.

Solvent-Free Reactions : Whenever possible, conducting reactions without a solvent (neat) is the most sustainable option, as it eliminates all issues related to solvent use and disposal. wjpmr.com

The use of recyclable, heterogeneous catalysts, such as those immobilized on magnetic nanoparticles, further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst, reducing waste and cost. nih.govrsc.org

Table 3: Comparison of Traditional vs. Sustainable Reagents and Solvents

| Category | Traditional Option | Sustainable Alternative | Key Advantages of Sustainable Option |

| Oxidizing Agent | Heavy metal oxidants (e.g., KMnO₄, CrO₃) | Molecular Oxygen (O₂), Hydrogen Peroxide (H₂O₂) | Non-toxic, readily available, benign byproducts (water). wipo.intmdpi.com |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane), Aromatic hydrocarbons (e.g., Toluene) | Water, Supercritical CO₂, Ethanol | Reduced toxicity and flammability, lower environmental impact, potential for recycling. mdpi.com |

| Catalyst | Homogeneous catalysts (difficult to recover) | Heterogeneous catalysts (e.g., on magnetic nanoparticles) | Easy separation and recyclability, reduced waste. nih.govrsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Hydroxymethyl Benzoic Acid

Electrophilic Aromatic Substitution Dynamics on the Benzene (B151609) Ring

The benzene ring of 3-Chloro-4-(hydroxymethyl)benzoic acid is substituted with two deactivating groups (chloro and carboxylic acid) and one weakly activating or deactivating group (hydroxymethyl). The directing effects of these substituents determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The carboxylic acid group is a meta-director and a strong deactivator due to its electron-withdrawing resonance and inductive effects. The chloro group is also deactivating due to its inductive effect but is an ortho-, para-director because of its electron-donating resonance effect. The hydroxymethyl group is generally considered to be weakly deactivating due to its inductive electron-withdrawing nature, and it directs incoming electrophiles to the ortho and para positions. stackexchange.com

Considering the positions of the existing substituents on this compound, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the substituents are summarized in the table below.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Directing Effect of -COOH (at C1) | Directing Effect of -Cl (at C3) | Directing Effect of -CH2OH (at C4) | Overall Predicted Outcome |

| C2 | Ortho | Ortho | Meta | Potentially favored |

| C5 | Meta | Para | Ortho | Potentially favored |

| C6 | Para | Meta | Meta | Less favored |

Based on the combined directing effects, electrophilic substitution is most likely to occur at the C2 and C5 positions. The C2 position is ortho to both the carboxylic acid and the chloro group, while the C5 position is meta to the carboxylic acid and ortho to the hydroxymethyl group and para to the chloro group. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. For instance, in nitration reactions of benzoic acid, while the primary product is the meta-substituted one, ortho- and para-isomers can also be formed. stackexchange.com

Nucleophilic Substitution Reactions Involving the Halogen Moiety

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org This reduced reactivity compared to alkyl halides is attributed to the increased strength of the C-Cl bond, where the carbon is sp² hybridized, and the repulsion between the electron-rich aromatic ring and the incoming nucleophile. libretexts.orgvedantu.com

Nucleophilic aromatic substitution (SNAr) on aryl halides typically proceeds via an addition-elimination mechanism. This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which can stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the carboxylic acid group is meta to the chlorine and the hydroxymethyl group is para. While the carboxylic acid group is strongly electron-withdrawing, its meta position provides less stabilization to the intermediate compared to an ortho or para placement. The hydroxymethyl group at the para position is weakly deactivating and thus offers minimal stabilization for the SNAr intermediate.

For nucleophilic substitution to occur, harsh reaction conditions such as high temperatures and pressures, or the use of a very strong nucleophile or a catalyst, are generally required. libretexts.org For example, the conversion of chlorobenzene (B131634) to phenol (B47542) requires temperatures of around 350°C and high pressure. youtube.com

The chlorine atom in this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a base. This method is widely used for the synthesis of biaryl compounds. While specific examples with this compound are not readily found in the literature, the general applicability of Suzuki coupling to aryl chlorides suggests its potential utility. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. acs.org This reaction offers a versatile method for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.org It is a key method for the synthesis of aryl-substituted alkynes.

The reactivity in these coupling reactions would be influenced by the steric and electronic properties of the substituents on this compound.

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for various chemical transformations.

Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using other esterification agents. researchgate.netgoogle.comnist.gov The reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. researchgate.netnist.gov The presence of the ortho-chloro substituent might slightly hinder the reaction rate compared to unsubstituted benzoic acid due to steric effects. acs.org

Amidation: The carboxylic acid can be reacted with ammonia (B1221849) or primary or secondary amines to form the corresponding amide. youtube.com This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. Direct amidation is also possible under certain conditions. researchgate.net

The removal of the carboxylic acid group as carbon dioxide is known as decarboxylation. For aromatic carboxylic acids, this reaction usually requires high temperatures or the presence of a catalyst. nist.gov The decarboxylation of benzoic acids can be influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally make decarboxylation more difficult, while electron-donating groups can facilitate the reaction. nist.gov The presence of the chloro and hydroxymethyl groups on the ring would influence the conditions required for the decarboxylation of this compound. For instance, the decarboxylation of p-chlorobenzoic acid has been studied in resorcinol (B1680541) as a solvent. oup.comoup.com Another method involves heating the sodium salt of the carboxylic acid with soda-lime. youtube.comlibretexts.org

Anhydride (B1165640) and Acyl Halide Formation

The carboxylic acid moiety of this compound can be readily converted into more reactive derivatives such as anhydrides and acyl halides. These transformations are fundamental in synthetic organic chemistry, providing versatile intermediates for the formation of esters, amides, and other acyl compounds.

Acyl Halide Formation: The synthesis of the corresponding acyl halide, 3-chloro-4-(hydroxymethyl)benzoyl chloride, is typically achieved by treating the carboxylic acid with a halogenating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a halide.

A general method for the preparation of 4-chloromethyl benzoyl chlorides involves the reaction of 4-hydroxymethyl-benzoic acids with oxalyl chloride or thionyl chloride under the action of a catalyst. google.com

Anhydride Formation: Symmetrical anhydrides can be formed from carboxylic acids through various methods. A common laboratory-scale preparation involves the reaction of a carboxylic acid with a dehydrating agent like acetic anhydride. orgsyn.org For instance, benzoic anhydride can be prepared from benzoic acid and acetic anhydride. orgsyn.org Another route is the reaction of a benzoyl chloride with a salt of the corresponding benzoic acid. orgsyn.org While specific studies on this compound are not prevalent, the general principles of anhydride formation for substituted benzoic acids are applicable. orgsyn.orgnist.govchemeo.comorganic-chemistry.orggoogle.com The reaction of this compound with a strong dehydrating agent would be expected to yield the corresponding symmetrical anhydride, bis(3-chloro-4-(hydroxymethyl)benzoyl) anhydride.

Table 1: Reagents for Acyl Halide and Anhydride Formation

| Transformation | Reagent | Catalyst (if any) | Product |

|---|---|---|---|

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | DMF (catalytic) | 3-Chloro-4-(hydroxymethyl)benzoyl chloride |

| Acyl Halide Formation | Oxalyl chloride ((COCl)₂) | DMF (catalytic) | 3-Chloro-4-(hydroxymethyl)benzoyl chloride |

| Anhydride Formation | Acetic Anhydride | Heat | Bis(3-chloro-4-(hydroxymethyl)benzoyl) anhydride |

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the benzene ring exhibits reactivity characteristic of a primary benzylic alcohol. It can undergo oxidation, reduction, etherification, esterification, and halogenation.

The oxidation of the hydroxymethyl group can yield either the corresponding aldehyde (3-chloro-4-formylbenzoic acid) or the dicarboxylic acid (3-chloro-terephthalic acid), depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are often effective for this transformation.

Further oxidation to the dicarboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). These powerful oxidants will convert the hydroxymethyl group to a carboxylic acid group, resulting in the formation of 3-chloro-terephthalic acid.

The hydroxymethyl group can be reduced to a methyl group (-CH₃), yielding 3-chloro-4-methylbenzoic acid. This transformation is typically accomplished through catalytic hydrogenation. The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under pressure. This method is generally effective for the reduction of benzylic alcohols.

Ether Formation: The hydroxyl of the hydroxymethyl group can participate in ether synthesis. For example, in the Williamson ether synthesis, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form an ether. This would produce a 3-chloro-4-(alkoxymethyl)benzoic acid.

Ester Formation: The hydroxymethyl group can also be esterified by reacting it with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions. This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This reactivity allows for the introduction of various ester functionalities at this position.

The hydroxyl group of the hydroxymethyl moiety can be replaced by a halogen atom to form a benzylic halide. This can be achieved using various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) can convert the hydroxymethyl group to a chloromethyl group (-CH₂Cl), yielding 4-(chloromethyl)-3-chlorobenzoic acid. Similarly, phosphorus tribromide (PBr₃) can be used for bromination. These resulting benzylic halides are valuable synthetic intermediates due to their enhanced reactivity in nucleophilic substitution reactions.

Table 2: Summary of Reactions at the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Mild Oxidation | PCC or MnO₂ | 3-Chloro-4-formylbenzoic acid |

| Strong Oxidation | KMnO₄ or H₂CrO₄ | 3-Chloro-terephthalic acid |

| Reduction | H₂ / Pd/C | 3-Chloro-4-methylbenzoic acid |

| Etherification | 1. NaH; 2. R-X | 3-Chloro-4-(alkoxymethyl)benzoic acid |

| Esterification | R-COOH, Acid catalyst | 3-Chloro-4-(acyloxymethyl)benzoic acid |

| Chlorination | SOCl₂ | 4-(Chloromethyl)-3-chlorobenzoic acid |

| Bromination | PBr₃ | 4-(Bromomethyl)-3-chlorobenzoic acid |

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of two different reactive functional groups, the carboxylic acid and the hydroxymethyl group, on this compound raises questions of chemoselectivity. The ability to selectively react one group while leaving the other intact is crucial for its use in multi-step syntheses.

For instance, esterification can occur at either the carboxylic acid (to form an alkyl 3-chloro-4-(hydroxymethyl)benzoate) or at the hydroxymethyl group (to form a 3-chloro-4-(acyloxymethyl)benzoic acid). The choice of reaction conditions dictates the outcome. Fischer esterification (reacting with an alcohol in the presence of a strong acid catalyst) will selectively esterify the carboxylic acid group, as the hydroxymethyl group is less reactive under these conditions. Conversely, to esterify the hydroxymethyl group, one would typically first protect the more acidic carboxylic acid, for example as an ester, and then react the hydroxymethyl group with an acylating agent.

Similarly, when using a reagent like thionyl chloride, both functional groups have the potential to react. However, the carboxylic acid is generally more reactive towards SOCl₂ than the primary alcohol. With careful control of stoichiometry and reaction conditions (e.g., low temperature), it is often possible to selectively form the acyl chloride without significant formation of the chloromethyl group. If reaction at both sites is desired, an excess of the reagent and more forcing conditions would be employed.

The strategic use of protecting groups is a key strategy to achieve high chemo- and regioselectivity in molecules like this compound, allowing for the controlled and sequential modification of the different functional groups.

Derivatization and Analog Development Based on 3 Chloro 4 Hydroxymethyl Benzoic Acid

Synthesis of Ester Derivatives

The carboxylic acid group of 3-Chloro-4-(hydroxymethyl)benzoic acid is a prime site for esterification. This reaction is fundamental for protecting the carboxylic acid, modifying solubility, or creating a precursor for further reactions. A common strategy for esterification involves the reaction of the parent benzoic acid with an alcohol in the presence of an acid catalyst.

For instance, a related compound, 3-hydroxy-4-methoxybenzoic acid, can be esterified to its methyl ester by reacting it with methanol (B129727) and thionyl chloride. nih.gov A similar approach can be applied to this compound. The reaction typically proceeds by converting the carboxylic acid to a more reactive acyl chloride intermediate with thionyl chloride, which then readily reacts with an alcohol like methanol to form the corresponding methyl ester.

Another method involves direct acid-catalyzed esterification, often referred to as Fischer esterification. This involves refluxing the carboxylic acid with an excess of alcohol and a strong acid catalyst, such as sulfuric acid. The reaction equilibrium is driven towards the ester product by using a large excess of the alcohol. youtube.com

The synthesis of methyl 3-chloro-4-hydroxybenzoate, an analog lacking the hydroxymethyl group, demonstrates a typical procedure where the parent acid is dissolved in methanol and treated with thionyl chloride at elevated temperatures. researchgate.net This highlights a robust and widely applicable method for generating ester derivatives from substituted benzoic acids.

Table 1: General Conditions for Esterification of Benzoic Acid Derivatives

| Method | Reagents | Conditions | Notes |

| Thionyl Chloride | Carboxylic acid, Thionyl Chloride, Alcohol (e.g., Methanol) | Often performed at 0°C initially, then heated (e.g., 70°C) | High-yielding, proceeds via a reactive acyl chloride intermediate. |

| Fischer Esterification | Carboxylic acid, excess Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium-driven; water removal can increase yield. |

| Base-Catalyzed | Carboxylic acid, Alkyl Halide, Base (e.g., K₂CO₃) | Typically in a polar aprotic solvent (e.g., DMF) at elevated temperatures | Useful for substrates sensitive to strong acids. |

Amide and Hydrazide Analogues

The carboxylic acid functionality also allows for the synthesis of amide and hydrazide derivatives, which are significant in medicinal chemistry and material science.

Amide Synthesis: Amides are typically synthesized by activating the carboxylic acid and then reacting it with a primary or secondary amine. One common activation method is the conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines, leading to the formation of the amide bond. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction directly between the carboxylic acid and the amine, avoiding the need for the harsh conditions of acyl chloride formation. A recently developed method generates amides by mixing a carboxylic acid, an amine, triphenylphosphine, and N-chlorophthalimide, which creates reactive phosphonium (B103445) salt intermediates in situ. nih.gov

Hydrazide Synthesis: Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and hydrazones. The most direct route to a hydrazide is the reaction of an ester derivative, such as the methyl ester discussed in section 4.1, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govorientjchem.org This nucleophilic acyl substitution reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), and often requires heating to proceed to completion. chemmethod.comchemmethod.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times for hydrazide formation from hours to minutes. chemmethod.com

Ethereal and Polymeric Derivatives

The hydroxymethyl group on the this compound scaffold provides a handle for creating ethereal linkages. Williamson ether synthesis is a classic and effective method, involving the deprotonation of the hydroxymethyl group with a base (like sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether.

Furthermore, the bifunctional nature of this compound, possessing both a carboxylic acid and an alcohol, makes it a suitable monomer for the synthesis of polyesters. Through polycondensation reactions, where the carboxylic acid of one monomer reacts with the alcohol of another, long polymer chains can be formed. This process typically requires heat and the removal of a small molecule byproduct, such as water, to drive the reaction to completion. The properties of the resulting polymer can be tailored by co-polymerizing with other diacid or diol monomers. While direct polymerization of this compound is not widely documented, the synthesis of coordination polymers from the related 4-hydroxybenzoic acid with metal ions like Li⁺, Mg²⁺, and Cu²⁺ demonstrates the potential of such substituted benzoic acids to form extended network structures.

Introduction of Additional Functional Groups

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of other key functional groups that further expand its synthetic utility.

Nitro Group: Nitration of the benzene (B151609) ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents. For the related 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, nitration is a key step in a multi-step synthesis. researchgate.net Similarly, nitration of 4-hydroxybenzoic acid with dilute nitric acid can yield 4-hydroxy-3-nitrobenzoic acid. google.com The introduction of a nitro group provides a precursor for an amino group via reduction.

Amino Group: An amino group can be introduced onto the aromatic ring, typically by the reduction of a previously introduced nitro group. Common reducing agents for this transformation include metals like iron, tin, or zinc in acidic media, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). Direct amination of chlorobenzoic acids is also possible using copper-catalyzed cross-coupling reactions with aniline (B41778) derivatives. nih.gov More advanced methods involve iridium-catalyzed C-H activation to directly aminate benzoic acids. nih.gov

Cyano Group: The cyano group can be introduced onto the aromatic ring, replacing the chloro substituent via nucleophilic aromatic substitution. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic method for this transformation, though modern palladium-catalyzed cyanation reactions are often more efficient and versatile. wikipedia.org These reactions convert aryl halides into valuable aryl nitriles, which are precursors to carboxylic acids, amines, and other functional groups. scielo.br

Boronic Acid Derivatives and Their Utility

Boronic acids and their corresponding esters are exceptionally useful intermediates in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.org

Synthesis: A boronic acid derivative can be prepared from this compound by converting the carbon-chlorine bond into a carbon-boron bond. A common method involves a metal-halogen exchange, where the aryl chloride is treated with a strong organometallic base (like n-butyllithium or a Grignard reagent) at low temperatures, followed by quenching the resulting organometallic intermediate with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. nih.gov Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid. Transition metal-catalyzed borylation reactions, often using palladium or rhodium catalysts with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), provide an alternative and often milder route to aryl boronate esters directly from aryl halides. organic-chemistry.org

Utility: The primary utility of these boronic acid derivatives lies in their role as coupling partners in Suzuki-Miyaura reactions. This allows for the formation of new carbon-carbon bonds by coupling the arylboronic acid with various organic halides or triflates. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. Beyond cross-coupling, arylboronic acids can serve as catalysts for reactions like dehydrative alkylations and etherifications. acs.org

Design and Synthesis of Complex Polyfunctionalized Structures

The true synthetic power of this compound is realized when multiple derivatization strategies are combined to build complex, polyfunctionalized molecules. By strategically employing the reactions described in the preceding sections, this starting material can be elaborated into intricate molecular architectures.

A synthetic plan could involve a sequence such as:

Esterification (4.1): Protect the carboxylic acid to prevent it from interfering with subsequent reactions.

Etherification (4.3): Modify the hydroxymethyl group to introduce another molecular fragment.

Ring Functionalization (4.4): Introduce a nitro or cyano group onto the aromatic ring.

Functional Group Interconversion: Reduce the newly introduced nitro group to an amine.

Amide Coupling (4.2): Couple the new amine with another carboxylic acid.

Deprotection: Hydrolyze the ester back to a carboxylic acid.

This sequential approach allows for the controlled and regioselective construction of molecules with precisely placed functional groups. The ability to perform C-C bond-forming reactions using a boronic acid derivative (4.5) further expands the possibilities, enabling the attachment of diverse aryl or alkyl groups. Such multi-step synthetic routes are fundamental in drug discovery and materials science, where the systematic variation of substituents on a core scaffold is essential for optimizing properties. youtube.comyoutube.comyoutube.com

Role As a Synthetic Building Block in Complex Organic Molecule Construction

Precursor in Multistep Organic Synthesis

The inherent reactivity of 3-chloro-4-(hydroxymethyl)benzoic acid makes it an ideal precursor in multi-step synthetic sequences. For instance, it can be envisioned as a starting material for the synthesis of biologically active compounds. The carboxylic acid can be converted to an amide, the hydroxymethyl group can be oxidized to an aldehyde for further elaboration, and the chlorine atom can be displaced or used in cross-coupling reactions to build molecular complexity.

An analogous compound, 3-chloromethyl benzoic acid, is a known intermediate in the synthesis of pharmaceuticals like Ketoprofen. google.com This highlights the potential of a chloromethyl-substituted benzoic acid scaffold in drug synthesis. Similarly, 3-chloro-4-hydroxybenzaldehyde, which shares a similar substitution pattern, is a key intermediate for various compounds, including ethyl vanillin (B372448) and other biologically active molecules. guidechem.com These examples underscore the potential of this compound to serve as a crucial starting point in the synthesis of complex target molecules.

| Precursor Compound | Resulting Compound/Intermediate | Synthetic Transformation |

| 3-Chloromethyl benzoic acid | Ketoprofen | Pharmaceutical Synthesis |

| 3-Chloro-4-hydroxybenzaldehyde | Ethyl vanillin | Flavor and Fragrance Synthesis |

| 3-Chloro-4-hydroxybenzaldehyde | 2-chloro-4-(morpholinylmethyl)phenol | Pharmaceutical Intermediate Synthesis |

Chiral Auxiliary or Ligand Precursor

While direct applications of this compound as a chiral auxiliary or ligand precursor are not extensively documented, its structure suggests significant potential in this area. The presence of the carboxylic acid and hydroxymethyl groups allows for the introduction of chiral centers through asymmetric synthesis or the attachment of chiral moieties.

The development of chiral ligands is crucial for asymmetric catalysis. The rigid aromatic backbone of this compound, combined with its functional groups, could be exploited to synthesize novel chiral ligands for metal-catalyzed reactions. For example, the hydroxymethyl and carboxyl groups could be modified to coordinate with metal centers, creating a chiral environment for asymmetric transformations.

Scaffold for the Development of Novel Molecular Frameworks

The substituted benzene (B151609) ring of this compound serves as a robust scaffold for constructing novel molecular frameworks. A related compound, 3-chloro-4-hydroxyphenylacetic acid, has been successfully utilized to generate a screening library of amides. nih.gov This was achieved by converting the carboxylic acid to an ester and then reacting it with a diverse set of primary amines. nih.gov This approach demonstrates how a similar scaffold can be systematically modified to produce a collection of new molecules with potential applications in drug discovery and materials science. nih.gov

The functional groups of this compound allow for the systematic attachment of various substituents, leading to the creation of libraries of compounds with diverse structures and properties. This is particularly valuable in the search for new bioactive molecules.

| Scaffold | Library Type | Application |

| 3-Chloro-4-hydroxyphenylacetic acid | Amide Library | Drug-like screening |

Intermediate in the Preparation of Diverse Organic Compounds

This compound is a valuable intermediate for a wide range of organic compounds. Its bifunctional nature allows for selective reactions at either the carboxylic acid or the hydroxymethyl group. For example, the selective protection of one group allows for the chemical manipulation of the other, leading to a variety of derivatives.

This compound can serve as an intermediate in the synthesis of various classes of organic molecules, including esters, amides, aldehydes, and other substituted benzoic acid derivatives. The presence of the chloro substituent also opens up possibilities for further functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, an important herbicide intermediate, from 2-chloro-4-methylsulfonyltoluene highlights the industrial relevance of such substituted benzoic acids. google.com

Integration into Heterocyclic Systems

The functional groups of this compound make it a suitable precursor for the synthesis of heterocyclic compounds. The carboxylic acid and hydroxymethyl groups can participate in cyclization reactions to form various heterocyclic rings. For instance, reaction with appropriate binucleophiles could lead to the formation of benzoxazinones or other fused heterocyclic systems.

The synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and thiazoles, often involves the condensation of precursors with appropriate functional groups. nih.gov While direct examples using this compound are not prevalent in the literature, the reactivity of its functional groups is well-suited for such transformations. For instance, the reaction of 4-chloro-3-formylcoumarin with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives, demonstrating how a substituted aromatic core can be elaborated into a heterocyclic system. orientjchem.org

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. nih.gov This is a definitive method for confirming the identity of 3-Chloro-4-(hydroxymethyl)benzoic acid (C₈H₇ClO₃). The presence of chlorine is readily identified by the characteristic isotopic pattern, with the ³⁷Cl isotope causing a peak at M+2 with an intensity approximately one-third of the main molecular ion peak (M) containing ³⁵Cl.

Predicted HRMS Data for C₈H₇ClO₃

| Ion Adduct | Formula | Calculated Monoisotopic Mass (m/z) |

| [M]⁺ | [C₈H₇³⁵Cl¹⁶O₃]⁺ | 186.00837 |

| [M+H]⁺ | [C₈H₈³⁵Cl¹⁶O₃]⁺ | 187.01566 |

| [M+Na]⁺ | [C₈H₇³⁵Cl¹⁶O₃Na]⁺ | 208.99760 |

| [M-H]⁻ | [C₈H₆³⁵Cl¹⁶O₃]⁻ | 185.00110 |

Data sourced from PubChem CID 18459651. uni.lu

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing structural information based on the resulting fragment ions. vu.edu.aunih.gov The fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragmentation pathways in positive ion mode would likely include:

Loss of water (-18 Da): A common fragmentation for molecules with a hydroxymethyl group, leading to a fragment ion at m/z 168.0003.

Loss of a hydroxyl radical (-17 Da): From the carboxylic acid group, resulting in an acylium ion. libretexts.org

Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond between the aromatic ring and the carboxyl group leads to the loss of a •COOH radical. libretexts.org

Decarboxylation (-44 Da): Loss of CO₂ from the molecular ion.

The resulting fragments can be further analyzed to build a complete picture of the molecule's structure.

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for separating and identifying components in a mixture and assessing the purity of a compound.

Due to the low volatility and polar nature of the carboxylic acid and alcohol functional groups, this compound must be chemically modified through derivatization before GC-MS analysis. nih.gov A common method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the acidic -COOH and alcoholic -OH protons into less polar, more volatile trimethylsilyl (B98337) (-Si(CH₃)₃) ethers and esters.

Once derivatized, the compound is injected into the GC, where it travels through a capillary column and is separated from any impurities based on its boiling point and interaction with the column's stationary phase. The time it takes for the compound to exit the column is its retention time, a characteristic identifier. As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. By comparing the retention time and the mass spectrum to a known standard or library, the identity and purity of the compound can be confirmed.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectrum is dominated by features arising from the carboxylic acid, hydroxyl group, and the substituted benzene (B151609) ring. A key characteristic of carboxylic acids in the solid or liquid state is the strong intermolecular hydrogen bonding, which typically results in the formation of centrosymmetric dimers. spectroscopyonline.com This strong interaction leads to a very broad absorption band for the O-H stretching vibration of the carboxyl group, generally appearing between 3500 cm⁻¹ and 2500 cm⁻¹. spectroscopyonline.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group is another prominent feature. For aromatic carboxylic acids, this peak is typically found in the range of 1710–1680 cm⁻¹ due to conjugation with the benzene ring. spectroscopyonline.com The spectrum would also feature a C-O stretching vibration between 1320 and 1210 cm⁻¹ and a characteristic broad O-H out-of-plane wagging band between 960 and 900 cm⁻¹. spectroscopyonline.com The additional hydroxymethyl group (-CH₂OH) would introduce its own O-H stretching band, which may be superimposed on the broad carboxylic acid O-H absorption, and C-O stretching vibrations. The presence of the chlorine atom and the substitution pattern on the aromatic ring will also give rise to specific fingerprint absorptions.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500–2500 | Carboxylic Acid (O-H) | Stretching (broad, due to H-bonding) |

| ~3500–3200 | Alcohol (O-H) | Stretching (broad) |

| 1710–1680 | Carboxylic Acid (C=O) | Stretching |

| ~1600, ~1475 | Aromatic Ring | C=C Stretching |

| 1320–1210 | Carboxylic Acid (C-O) | Stretching |

| ~1050 | Alcohol (C-O) | Stretching |

| 960–900 | Carboxylic Acid (O-H) | Out-of-plane wagging (broad) |

Data is based on typical values for aromatic carboxylic acids and alcohols. spectroscopyonline.com

Raman spectroscopy provides complementary information to FT-IR, as it detects changes in polarizability during molecular vibrations. While no specific Raman spectrum for this compound is readily available, data from similar molecules like 4-Hydroxybenzoic acid can be used to predict the expected vibrational modes. chemicalbook.com Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, such as the C=C bonds in the aromatic ring, which would show strong signals. The C=O stretch of the carboxylic acid and the C-Cl stretch would also be Raman active. The analysis of these vibrational modes can provide detailed insights into the molecular structure and bonding.

Table 3: Predicted Raman Shifts for Key Functional Groups in this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1615 | Aromatic Ring | C=C Stretching |

| ~1665 | Carboxylic Acid | C=O Stretching |

| ~1280 | Carboxylic Acid | C-O-H Bending |

| ~850 | Aromatic Ring | Ring Breathing Mode |

| ~630 | Aromatic Ring | C-C-C In-plane Bending |

Data inferred from the Raman spectrum of 4-Hydroxybenzoic acid. chemicalbook.com

X-ray Diffraction (XRD)

A critical aspect of the crystal structure would be the network of intermolecular interactions. It is highly probable that the molecules would form centrosymmetric dimers via strong hydrogen bonds between their carboxylic acid groups (O-H···O). researchgate.net Furthermore, the hydroxyl group and the chlorine atom can participate in additional hydrogen bonds, such as O-H···O, C-H···O, and C-H···Cl contacts, which would link the dimers into a more complex three-dimensional supramolecular architecture. mdpi.comnih.gov

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Type | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |

| Space Group | P2₁/c, Pbca, etc. | Defines the specific symmetry elements within the crystal |

| Z | 2, 4, or 8 | Number of molecules in the crystallographic unit cell |

| Hydrogen Bonding | O-H···O (Carboxylic acid dimer) | Primary interaction motif organizing the molecules |

| Other Interactions | O-H···O, C-H···Cl, C-H···O | Secondary interactions that build the 3D crystal packing |

Parameters are based on published crystal structures of similar compounds. mdpi.comresearchgate.netnih.gov

Powder X-ray Diffraction (PXRD) is a vital analytical technique used to characterize the crystalline nature of a bulk sample. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. While SC-XRD analyzes a single, perfect crystal, PXRD is used to confirm that the bulk synthesized material consists of the same crystalline phase. mdpi.com The experimental PXRD pattern of a sample of this compound can be compared directly to a pattern calculated from its single-crystal structure data. A match between the two patterns confirms the phase purity of the bulk sample. PXRD is also instrumental in identifying different crystalline forms (polymorphs) of a compound, should they exist, as each polymorph will produce a distinct diffraction pattern. The technique is routinely used to analyze the products of various preparation methods, such as crystallization, grinding, or slurry experiments, to verify the identity and purity of the resulting solid form. mdpi.com

Advanced Chromatographic Techniques for Separation and Quantification in Research

Advanced chromatographic techniques are indispensable tools in the research and development of a chemical compound such as this compound. These methods provide high-resolution separation and sensitive quantification, which are critical for assessing purity, monitoring reaction kinetics, and characterizing stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for evaluating the purity of this compound and for monitoring the progress of its synthesis. The presence of impurities, even in trace amounts, can significantly impact the outcomes of subsequent reactions or biological studies. Similarly, tracking the consumption of reactants and the formation of products over time is crucial for optimizing reaction conditions.

Purity Determination:

A reversed-phase HPLC (RP-HPLC) method is typically employed for the purity assessment of polar aromatic compounds like this compound. This method separates the target compound from its potential impurities, such as starting materials (e.g., 3-chloro-4-methylbenzoic acid), regioisomers (e.g., 4-chloro-3-(hydroxymethyl)benzoic acid), and over- or under-oxidized byproducts.

A typical HPLC system for this purpose would involve a C18 stationary phase, which is a nonpolar silica-based column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comekb.eglongdom.org The acidic nature of the carboxylic acid group necessitates the use of an acidic modifier, like trifluoroacetic acid (TFA) or phosphoric acid, in the mobile phase to ensure good peak shape and retention. sigmaaldrich.com Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light. sigmaaldrich.com

Reaction Monitoring:

HPLC is also a powerful tool for real-time or near-real-time monitoring of the synthesis of this compound. For instance, in the synthesis of 3-chloromethyl benzoic acid, a related compound, HPLC analysis is used to determine the percentage of the main product and unreacted starting materials in the crude product mixture. google.com By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, researchers can generate a reaction profile. This data is invaluable for determining the reaction endpoint, calculating yield, and identifying the formation of any significant byproducts, thus enabling the optimization of reaction parameters like temperature, pressure, and catalyst loading. google.com

A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used for complex samples containing compounds with a wide range of polarities, which is common in reaction monitoring. ekb.eg

Interactive Data Table: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Column | Ascentis® C18, 5 µm particle size, 15 cm × 4.6 mm | Provides good resolution for aromatic acids and their impurities. sigmaaldrich.com |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid. sigmaaldrich.com |

| Gradient | 5% B to 95% B over 20 minutes | To elute a range of compounds with varying polarities, from polar impurities to the less polar product. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. sigmaaldrich.com |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. sigmaaldrich.com |

| Detection | UV at 230 nm | The aromatic ring and carboxyl group provide strong absorbance at this wavelength. longdom.org |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. sigmaaldrich.com |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized sub-category of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic methods impossible. nih.gov

The compound this compound is, in itself, an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, direct enantiomeric separation is not applicable.

However, chiral chromatography would become a critical analytical technique if this compound were used to synthesize a chiral molecule or if it were to be derivatized with a chiral reagent. There are two main approaches for the chiral separation of carboxylic acids or alcohols using HPLC:

Direct Method: This involves the use of a chiral stationary phase (CSP). slideshare.net These phases are designed with a chiral selector that interacts differently with each enantiomer of a racemic mixture, leading to different retention times and thus separation. For acidic compounds, CSPs based on quinine (B1679958) or quinidine (B1679956) derivatives (anion-exchanger type) can be effective. nih.gov

Indirect Method: This approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column, such as a C18 column. chiralpedia.com For a chiral derivative of this compound, the carboxylic acid or alcohol functional group could be reacted with an enantiomerically pure chiral amine or acid, respectively, to form diastereomeric amides or esters. The determination of the enantiomeric excess (% ee) can then be achieved by integrating the peak areas of the separated diastereomers. nih.gov This indirect method is often robust and allows for more flexibility in method development as standard HPLC columns and mobile phases can be utilized. chiralpedia.com

For instance, if a chiral alcohol were to be analyzed, this compound could theoretically be used as a derivatizing agent itself after activation of its carboxylic acid group. The resulting diastereomeric esters could then be separated. Conversely, if a chiral amine needed to be analyzed, it could be reacted with the carboxylic acid moiety of this compound to form diastereomeric amides.

Computational and Theoretical Studies of 3 Chloro 4 Hydroxymethyl Benzoic Acid and Its Reactions

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds from first principles. For 3-chloro-4-(hydroxymethyl)benzoic acid, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) are suitable for providing a detailed understanding of its molecular characteristics. mdpi.comresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structures of the molecule. This involves geometry optimization, a process that locates energy minima on the potential energy surface. For this compound, several conformers are possible due to the rotational freedom of the carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups.

Detailed computational investigations on related ortho-substituted chlorobenzoic acids have shown that the orientation of the carboxylic group gives rise to different conformers, often labeled cis and trans, based on the dihedral angle of the O=C-O-H bond. mdpi.com The cis conformer, where the hydroxyl proton is oriented away from the carbonyl oxygen, is typically higher in energy than the trans conformer. The presence of the ortho-chloro substituent can influence the planarity of the carboxylic group relative to the benzene (B151609) ring. mdpi.com

For this compound, the key rotational degrees of freedom would be:

Rotation about the C(ring)-COOH bond: This determines the orientation of the carboxylic acid group relative to the ring.

Rotation about the C-O bond within the carboxylic group: This defines the cis and trans conformers.

Rotation about the C(ring)-CH₂OH bond: This alters the position of the hydroxymethyl group.

Rotation about the C-O bond of the hydroxymethyl group: This changes the orientation of the hydroxyl proton.

A thorough conformational analysis would scan the potential energy surface by systematically rotating these bonds to identify all stable conformers and the transition states that separate them. The results would reveal the global minimum energy structure and a set of low-energy conformers accessible at room temperature.